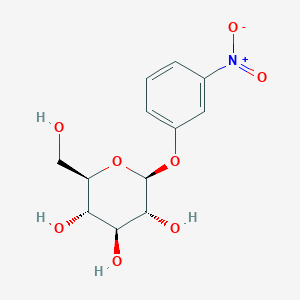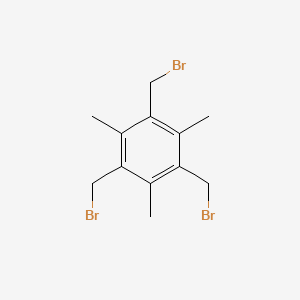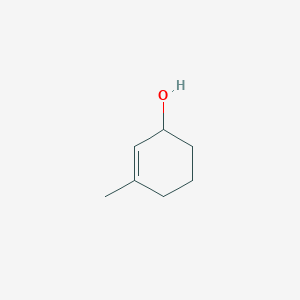
Phenyl trifluoroacetate
Übersicht
Beschreibung
Phenyl trifluoroacetate, often encountered in its activated form as phenyliodine bis(trifluoroacetate) (PIFA), is a versatile reagent used in organic synthesis for various transformations, including oxidative coupling, C-C bond formation, and functional group introduction. PIFA is known for its ability to mediate reactions under metal-free conditions, which is advantageous for the synthesis of complex organic molecules .
Synthesis Analysis
PIFA is utilized in the direct synthesis of bipyrroles through an oxidative coupling reaction of pyrroles, which is selective and efficient . It also promotes the C-C coupling of Bodipy monomers, leading to the formation of dimers with unique redox properties . The synthesis of novel polyimides with fluorinated aromatic diamine monomers demonstrates the use of trifluoroacetate derivatives in creating materials with excellent thermal stability and mechanical properties .
Molecular Structure Analysis
The molecular structure of PIFA allows it to act as an oxidizing agent and a source of iodine(III), which facilitates various organic transformations. Its structure is crucial for the synthesis of 3-hydroxy-2-oxindoles and spirooxindoles from anilides, where it mediates oxidative C(sp2)-C(sp3) bond formation . The presence of the trifluoroacetate groups is essential for the reactivity and selectivity of the reactions mediated by PIFA.
Chemical Reactions Analysis
PIFA is involved in the introduction of hydroxy groups and N-iodophenylation of N-arylamides, demonstrating its versatility in functional group transformation . It also enables the synthesis of indoline derivatives through amidohydroxylation reactions and facilitates the arylation and alkylation of indoles . In glycosylation reactions, PIFA acts as an activator, leading to the formation of glycosides with good yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl trifluoroacetate derivatives are influenced by the presence of trifluoromethyl groups, which impart unique characteristics to the compounds. For instance, the fluorinated polyimides derived from trifluoroacetate-containing monomers exhibit solubility in polar organic solvents and high thermal stability . The optical and electrochemical properties of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins indicate a decrease in the HOMO-LUMO gap with increasing size of the conjugated macrocycles .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Trifluoromethyl Ketones
Phenyl trifluoroacetate is used in the synthesis of trifluoromethyl ketones via a palladium-catalyzed cross-coupling reaction with organoboron compounds. This process yields trifluoromethyl ketones in moderate to excellent yields under mild conditions and is applicable to a wide range of phenyl- and naphthylboronic acids (Kakino, Shimizu, & Yamamoto, 2001).
2. Synthesis of Bodipy Dimers
Phenyliodine(III) bis(trifluoroacetate), a derivative of phenyl trifluoroacetate, aids in the synthesis of Bodipy dimers with unique redox properties. This synthesis involves the C-C coupling of Bodipy monomers, leading to various oligomers, and the dimers exhibit distinct oxidation and reduction waves (Rihn, Erdem, De Nicola, Retailleau, & Ziessel, 2011).
3. Decarboxylative Trifluoromethylating and Difluorocarbene Precursors
Phenyl trifluoroacetate is involved in the development of new decarboxylative trifluoromethylating reagents and efficient difluorocarbene precursors. These complexes show promising applications in forming trifluoromethyl (hetero)arenes and aryl difluoromethyl ethers in good yields, indicating potential in organic synthesis and medicinal chemistry (Lin, Hou, Li, & Weng, 2016).
4. Gas Chromatographic Analysis
Phenyl trifluoroacetate has been used in the quantitative determination of trifluoroacetic acid in biological materials by gas chromatography, showcasing its utility in analytical chemistry (Karashima, Shigematsu, & Furukawa, 1977).
5. Perfluoroalkylation of Heteroaryl Bromides
Phenyl trifluoroacetate is instrumental in the perfluoroalkylation of heteroaryl bromides, contributing to the synthesis of fluoroalkyl heteroarenes, which are valuable in pharmaceutical and agricultural applications (Mormino, Fier, & Hartwig, 2014).
6. N-iodophenylation and Introduction of Hydroxy Groups
This compound is used in reactions with anilides, facilitating N-iodophenylation and introducing hydroxy groups into anilide aromatic rings. This highlights its role in complex organic transformations (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
Wirkmechanismus
Mode of Action
It is known that trifluoroacetate, a related compound, is a stronger acid than acetic acid, due to the highly electronegative fluorine atoms and the electron-withdrawing nature of the trifluoromethyl group . This property may influence the interaction of Phenyl trifluoroacetate with its targets.
Biochemical Pathways
Phenolic compounds, which include phenyl trifluoroacetate, are known to be synthesized by the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Safety and Hazards
Phenyl trifluoroacetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity (respiratory system) . It should be handled with care, avoiding ingestion and inhalation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
phenyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCMYAIUSOSIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060106 | |
| Record name | Acetic acid, trifluoro-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl trifluoroacetate | |
CAS RN |
500-73-2 | |
| Record name | Acetic acid, 2,2,2-trifluoro-, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2,2,2-trifluoro-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2,2-trifluoro-, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, trifluoro-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1293838.png)







